molecular formula C12H13N3O4 B2924322 7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 924867-85-6

7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B2924322
CAS No.: 924867-85-6
M. Wt: 263.253
InChI Key: FHATXMQUHJEZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-Isopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C12H13N3O4 and a molecular weight of 263.25 . It is intended for research use only and not for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C12H13N3O4. It includes a pyrido[2,3-d]pyrimidine ring system, which is a bicyclic compound consisting of a pyrimidine ring fused to a pyridine ring . This core structure is substituted at various positions with isopropyl, methyl, and carboxylic acid functional groups .

Scientific Research Applications

Hybrid Catalysts in Pyrimidine Synthesis

Hybrid catalysts have emerged as pivotal in synthesizing pyrimidine derivatives, offering a broad range of applications in medicinal and pharmaceutical industries due to their bioavailability and synthetic versatility. The review by Parmar et al. (2023) highlights the utilization of diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts, for developing pyrimidine scaffolds. This approach underscores the compound's relevance in creating lead molecules for further pharmaceutical development (Parmar, Vala, & Patel, 2023).

Anticancer and Anti-inflammatory Properties

Gondkar, Deshmukh, & Chaudhari (2013) explored substituted tetrahydropyrimidine derivatives, demonstrating potential in vitro anti-inflammatory activities. The synthesis of these compounds involves novel procedures, indicating the structural versatility of pyrimidine derivatives in designing new pharmaceuticals (Gondkar, Deshmukh, & Chaudhari, 2013).

Insights into Pyrimidine-Quinoline Compounds

Nandha Kumar et al. (2001) described the synthesis of pyrimido[4,5-b]quinolines, showcasing the structural intricacy and biological significance of pyrimidine-based compounds. Their work on synthesizing these compounds highlights the potential for pyrimidine derivatives in enhancing biological activity through structural modification (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).

Role in Nucleic Acid Tautomerism

Research into the tautomeric equilibria of nucleic acid bases, including pyrimidine, by Person et al. (1989), emphasizes the fundamental role of pyrimidine derivatives in understanding genetic mutations and their implications for biological processes. Their work provides a basis for exploring how pyrimidine derivatives can impact genetic information processing and stability (Person, Szczepaniak, Szcześniak, Kwiatkowski, Hernandez, & Czerminski, 1989).

Ectoine Biosynthesis in Methanotrophs

Reshetnikov, Khmelenina, Mustakhimov, & Trotsenko (2011) delved into ectoine biosynthesis in halotolerant methanotrophs, with pyrimidine derivatives playing a crucial role in the synthesis pathway of ectoine, a compound with applications in cosmetics and medicine. This study illustrates the environmental and industrial relevance of pyrimidine derivatives in producing bioactive compounds (Reshetnikov, Khmelenina, Mustakhimov, & Trotsenko, 2011).

Properties

IUPAC Name

1-methyl-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-5(2)7-4-6(11(17)18)8-9(13-7)15(3)12(19)14-10(8)16/h4-5H,1-3H3,(H,17,18)(H,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHATXMQUHJEZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=C1)C(=O)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.